molecular formula C12H16N2S B022987 N-Butyl-N-methyl-1,3-benzothiazol-2-amine CAS No. 108656-86-6

N-Butyl-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B022987
M. Wt: 220.34 g/mol
InChI Key: QEGIZYKWHMSDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-methyl-1,3-benzothiazol-2-amine, also known as MBT, is a chemical compound that has been widely studied for its various applications in scientific research. The compound is a member of the benzothiazole family and is commonly used as a rubber accelerator, as well as a corrosion inhibitor in the oil and gas industry. In

Mechanism Of Action

The mechanism of action of N-Butyl-N-methyl-1,3-benzothiazol-2-amine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This inhibition leads to a decrease in cell proliferation, which can be beneficial in cancer therapy. N-Butyl-N-methyl-1,3-benzothiazol-2-amine has also been shown to have antioxidant activity, which may contribute to its anti-tumor effects.

Biochemical And Physiological Effects

N-Butyl-N-methyl-1,3-benzothiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and antioxidant activity, N-Butyl-N-methyl-1,3-benzothiazol-2-amine has also been shown to have anti-inflammatory and analgesic effects. It has been suggested that N-Butyl-N-methyl-1,3-benzothiazol-2-amine may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

N-Butyl-N-methyl-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-Butyl-N-methyl-1,3-benzothiazol-2-amine has some limitations as well. It is a toxic compound and must be handled with care. In addition, N-Butyl-N-methyl-1,3-benzothiazol-2-amine can be difficult to dissolve in some solvents, which can make it challenging to work with.

Future Directions

There are several future directions for research on N-Butyl-N-methyl-1,3-benzothiazol-2-amine. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and delivery method for N-Butyl-N-methyl-1,3-benzothiazol-2-amine in cancer treatment. In addition, more research is needed to fully understand the mechanism of action of N-Butyl-N-methyl-1,3-benzothiazol-2-amine and its effects on various biochemical pathways. Finally, there is potential for the development of new derivatives of N-Butyl-N-methyl-1,3-benzothiazol-2-amine with improved properties for various applications.

Synthesis Methods

The synthesis of N-Butyl-N-methyl-1,3-benzothiazol-2-amine involves the reaction of 2-mercaptobenzothiazole and butylamine in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, methanol, and water. The yield of the reaction can be improved by using a higher concentration of butylamine and a lower concentration of the catalyst.

Scientific Research Applications

N-Butyl-N-methyl-1,3-benzothiazol-2-amine has been extensively studied for its various scientific research applications. One of its main applications is as a rubber accelerator, where it is used to speed up the curing process of rubber. N-Butyl-N-methyl-1,3-benzothiazol-2-amine is also used as a corrosion inhibitor in the oil and gas industry, where it helps to prevent the corrosion of metal pipes and equipment. In addition, N-Butyl-N-methyl-1,3-benzothiazol-2-amine has been studied for its potential use in cancer therapy, where it has been shown to have anti-tumor activity.

properties

CAS RN

108656-86-6

Product Name

N-Butyl-N-methyl-1,3-benzothiazol-2-amine

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N-butyl-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H16N2S/c1-3-4-9-14(2)12-13-10-7-5-6-8-11(10)15-12/h5-8H,3-4,9H2,1-2H3

InChI Key

QEGIZYKWHMSDJO-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCCCN(C)C1=NC2=CC=CC=C2S1

synonyms

2-Benzothiazolamine,N-butyl-N-methyl-(9CI)

Origin of Product

United States

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